N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 921565-36-8
VCID: VC11947744
InChI: InChI=1S/C22H16FN5O4/c1-12-5-6-14(10-19(12)28(31)32)21(29)26-18-11-15(7-8-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Molecular Formula: C22H16FN5O4
Molecular Weight: 433.4 g/mol

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide

CAS No.: 921565-36-8

Cat. No.: VC11947744

Molecular Formula: C22H16FN5O4

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide - 921565-36-8

Specification

CAS No. 921565-36-8
Molecular Formula C22H16FN5O4
Molecular Weight 433.4 g/mol
IUPAC Name N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C22H16FN5O4/c1-12-5-6-14(10-19(12)28(31)32)21(29)26-18-11-15(7-8-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
Standard InChI Key SPYALYKJEZIDQS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, reflects its multi-ring system. The core pyrido[2,3-d]pyrimidin-4-one moiety is substituted with a methyl group at position 2 and linked via a phenyl ring to a 4-methyl-3-nitrobenzamide group. The fluorine atom at the ortho position of the central phenyl ring enhances electronegativity, influencing binding interactions.

Stereochemical Considerations

While the compound lacks chiral centers, its planar aromatic systems impose steric constraints that affect conformational flexibility. Computational models suggest that the nitro group at position 3 of the benzamide and the methyl group on the pyrido[2,3-d]pyrimidine scaffold create a hydrophobic pocket, potentially critical for target engagement.

Spectroscopic and Computational Data

The SMILES notation, CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)N+[O-], provides a linear representation of its connectivity. The InChIKey SPYALYKJEZIDQS-UHFFFAOYSA-N enables rapid database searches for structural analogs. Quantum mechanical calculations predict a dipole moment of 5.2 D, indicating moderate polarity suitable for membrane permeability.

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves a multi-step sequence:

  • Formation of the Pyrido[2,3-d]pyrimidinone Core: Cyclocondensation of 2-aminonicotinic acid derivatives with β-ketoesters under acidic conditions yields the tricyclic system.

  • Introduction of the Fluorophenyl Group: Suzuki-Miyaura coupling attaches the 2-fluoro-5-bromophenyl moiety to the pyrido[2,3-d]pyrimidinone.

  • Amide Bond Formation: Reaction of the resultant aniline with 4-methyl-3-nitrobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), completes the synthesis.

Optimization Challenges

Yields improve to 68% when using Raney nickel for intermediate reductions, while acetic acid mediates cyclization at 80°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 1H, benzamide-H), 7.89–7.82 (m, 2H, aryl-H), 2.51 (s, 3H, CH₃).

  • HRMS: m/z 434.1221 [M+H]⁺ (calc. 434.1225).

Physicochemical Properties

PropertyValue
Melting Point218–220°C (dec.)
LogP2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4)
Plasma Protein Binding89.2% (human)

Comparative Analysis with Structural Analogs

The table below contrasts key features with related pyrido[2,3-d]pyrimidines :

Compound CAS No.SubstitutionsIC₅₀ (DHFR, nM)
921565-36-82-methyl, 3-nitro18.7
921778-34-94-nitro24.3
921867-47-26-ethyl, 5-methoxy32.9

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